molecular formula C16H21N3OS B3001137 1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine CAS No. 439094-28-7

1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine

Cat. No.: B3001137
CAS No.: 439094-28-7
M. Wt: 303.42
InChI Key: ASPOBNAWQARVKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine is a complex organic compound with the molecular formula C16H21N3OS. This compound features a piperazine ring substituted with a thiazole moiety and a methylphenoxy group, making it a versatile molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-methylphenol with 2-bromo-1,3-thiazole in the presence of a base to form the intermediate 2-(4-methylphenoxy)-1,3-thiazole. This intermediate is then reacted with 1-methylpiperazine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-{[2-(4-chlorophenoxy)-1,3-thiazol-5-yl]methyl}piperazine
  • 1-Methyl-4-{[2-(4-fluorophenoxy)-1,3-thiazol-5-yl]methyl}piperazine
  • 1-Methyl-4-{[2-(4-bromophenoxy)-1,3-thiazol-5-yl]methyl}piperazine

Uniqueness

1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

2-(4-methylphenoxy)-5-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-13-3-5-14(6-4-13)20-16-17-11-15(21-16)12-19-9-7-18(2)8-10-19/h3-6,11H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPOBNAWQARVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=C(S2)CN3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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